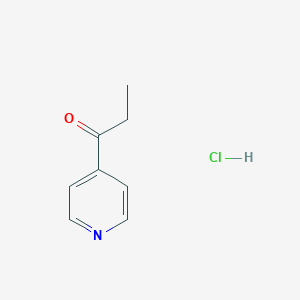

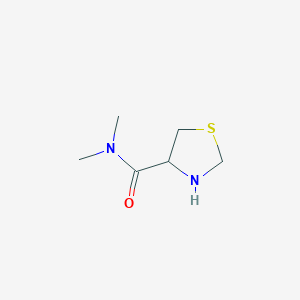

![molecular formula C8H11Cl2N3 B2557641 Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 2193061-77-5](/img/structure/B2557641.png)

Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

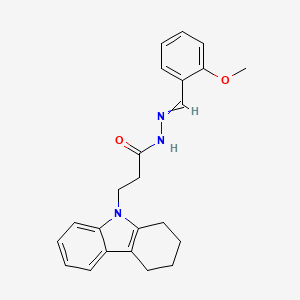

Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride is a compound with the CAS Number: 2193061-77-5 . It has a molecular weight of 220.1 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The recent development in imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3.2ClH/c9-3-7-1-2-8-4-10-6-11(8)5-7;;/h1-2,4-6H,3,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a similar scaffold, is recognized for its significant role in medicinal chemistry, particularly as a kinase inhibitor like ponatinib. This highlights the potential of imidazo[1,5-a]pyridin derivatives in developing novel therapeutic agents with enhanced pharmacokinetics profiles and efficiency, suggesting a pathway for future exploration in drug design and discovery (Amanda Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Drug Development

Research on heterocyclic N-oxide molecules, including those from pyridine and indazole, underlines their importance as versatile synthetic intermediates with biological significance. These compounds have been instrumental in metal complexes formation, catalysts design, and medicinal applications, demonstrating the broad utility of heterocyclic compounds in organic synthesis, catalysis, and drug development (Dongli Li et al., 2019).

Imidazopyridine-Based Derivatives against Bacterial Infections

The study of imidazopyridines (IZPs), a crucial class of fused heterocycles, indicates their diverse pharmacological profiles, including potent antibacterial activities. This suggests that imidazo[1,5-a]pyridin derivatives could be explored for creating novel antibacterial agents, addressing the challenge of multi-drug resistant bacterial infections (Bharat Kumar Reddy Sanapalli et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mécanisme D'action

Target of Action

Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are believed to be the ROR1 and Aurora kinases . These kinases play a crucial role in cell division and growth, and their aberrant expression is often associated with tumorigenesis, progression, and poor prognosis .

Mode of Action

This compound interacts with its targets, ROR1 and Aurora kinases, by inhibiting their activity . This inhibition abrogates the activation of downstream signaling pathways, which are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of ROR1 and Aurora kinases by this compound affects several biochemical pathways. One of the key pathways is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s molecular weight of 2201 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of the action of this compound is the induction of cancer cell apoptosis . By inhibiting the activity of ROR1 and Aurora kinases, the compound disrupts the signaling pathways that promote cell survival and proliferation. This disruption leads to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions . .

Propriétés

IUPAC Name |

imidazo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-3-7-1-2-8-4-10-6-11(8)5-7;;/h1-2,4-6H,3,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKMQPZZGMMDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193061-77-5 |

Source

|

| Record name | {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)